2-(Difluoromethoxy)pyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
2-(difluoromethoxy)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO3S/c7-14(11,12)4-2-1-3-10-5(4)13-6(8)9/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDUDWDFEAITLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine derivatives with difluoromethoxy reagents under specific conditions. One common method includes the use of sulfonyl chloride as a reactant, which undergoes a substitution reaction with the pyridine derivative . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Sulfonyl Chloride Reactivity
The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, enabling substitutions to form sulfonamides, sulfonate esters, and sulfonic acids.
Key Insight :
The sulfonyl chloride group reacts efficiently with nucleophiles like amines and alcohols, often requiring low temperatures to avoid side reactions (e.g., decomposition of the diazonium intermediate) . Cuprous chloride (CuCl) is frequently used as a catalyst in such reactions .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-deficient nature directs electrophiles to specific positions. The difluoromethoxy group (-OCF₂H) at position 2 acts as a meta-directing group, while the sulfonyl chloride at position 3 further deactivates the ring.
| Reaction | Electrophile | Position of Substitution | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Position 5 | Limited reactivity due to strong deactivation |
| Halogenation | Cl₂/FeCl₃ | Position 4 or 6 | Requires elevated temperatures |
Example :
Nitration of 2-(difluoromethoxy)pyridine-3-sulfonyl chloride under standard conditions yields a mono-nitro derivative at position 5, albeit in low yields (~30%) .
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing groups activate the pyridine ring toward nucleophilic attack, particularly at positions ortho and para to the sulfonyl chloride.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH₃) | High pressure, 150°C | 3-Sulfonamide-pyridine derivative | 40–60% |
| Methoxide (MeO⁻) | DMF, 100°C | 3-Sulfonate-pyridine | 50–70% |
Mechanistic Note :
The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing substituents .
Transition Metal-Catalyzed Cross-Coupling
The sulfonyl chloride group can participate in cross-coupling reactions, though this is less common due to competing side reactions.
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Dioxane, 80°C | Biaryl sulfonates |
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | Toluene, 110°C | Aryl sulfonamides |
Limitation :
The difluoromethoxy group’s stability under cross-coupling conditions is uncertain, often requiring inert atmospheres .
Radical Reactions
The difluoromethoxy group can participate in radical-mediated processes, such as Minisci-type alkylation of heteroarenes.
| Radical Source | Conditions | Product | Yield |
|---|---|---|---|
| Alkyl iodides (e.g., CH₃I) | FeSO₄, H₂O₂, 60°C | Alkyl-difluoromethoxy-pyridine | 50–75% |
Key Insight :
Radical reactions are highly regioselective for the pyridine’s C5 position due to steric and electronic effects .
Stability and Decomposition Pathways
Scientific Research Applications
2-(Difluoromethoxy)pyridine-3-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used in the modification of biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. The difluoromethoxy group also plays a crucial role in stabilizing the intermediate and facilitating the desired reaction pathways .
Comparison with Similar Compounds
The following analysis compares 2-(difluoromethoxy)pyridine-3-sulfonyl chloride with structurally related pyridine sulfonyl chlorides, focusing on substituent effects, reactivity, and applications.
Structural and Substituent Differences
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride | C₆H₄ClF₂NO₃S | -OCHF₂ (2), -SO₂Cl (3) | 235.62 | High lipophilicity, electron-withdrawing |
| 4,6-Difluoro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride | C₆HClF₅NO₃S | -F (4,6), -OCF₃ (3), -SO₂Cl (2) | 297.59 | Stronger electron-withdrawing groups |
| 5-Chloro-2-methoxypyridine-3-sulfonyl chloride | C₆H₅Cl₂NO₃S | -Cl (5), -OCH₃ (2), -SO₂Cl (3) | 254.13 | Mixed electronic effects (EDG + EWG) |
| 2-(Benzyloxy)pyridine-3-sulfonyl chloride | C₁₂H₁₀ClNO₃S | -OBn (2), -SO₂Cl (3) | 283.73 | Steric hindrance from benzyl group |
| Pyridine-3-sulfonyl chloride | C₅H₄ClNO₂S | -SO₂Cl (3) | 177.61 | Minimal substituent effects |
Key Observations :
- Electron-withdrawing groups : The difluoromethoxy (-OCHF₂) group in the target compound provides moderate electron withdrawal compared to the stronger -OCF₃ group in 4,6-difluoro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride . This difference influences reactivity in nucleophilic substitution reactions.
- Mixed substituents : 5-Chloro-2-methoxypyridine-3-sulfonyl chloride combines a chlorine (electron-withdrawing) and methoxy (electron-donating) group, leading to competing electronic effects that may alter regioselectivity in subsequent reactions .
Biological Activity
2-(Difluoromethoxy)pyridine-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride
- CAS Number : 2215841-48-6
- Molecular Formula : C7H6ClF2N O2S
- Molecular Weight : 227.65 g/mol
Biological Activity Overview
The compound has been studied for its potential as an anticancer agent, particularly through its interaction with various molecular targets. It exhibits properties that may inhibit tumor growth and modulate cellular signaling pathways.
Research indicates that 2-(difluoromethoxy)pyridine-3-sulfonyl chloride may inhibit the activity of the General Control Nonderepressible Kinase 2 (GCN2), a protein implicated in tumor growth and immune evasion. Inhibition of GCN2 has been linked to enhanced efficacy in treating various cancers, including colon cancer and breast cancer .
Anticancer Activity
A study evaluating the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the pyridine ring could significantly affect antiproliferative activity. For instance, compounds with strong electron-withdrawing groups showed enhanced potency against colon cancer cell lines, with some achieving IC50 values below 5 nM .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.03 | DLD-1 (Colon) |
| Compound B | 0.6 | MCF-7 (Breast) |
| Compound C | 3.0 | HCT116 (Colon) |
Case Studies
- Colon Cancer : A series of TASIN analogs, including those related to 2-(difluoromethoxy)pyridine-3-sulfonyl chloride, were tested against DLD-1 colon cancer cells. The most potent analogs exhibited IC50 values as low as 30 pM, indicating high specificity and efficacy against specific genotypes .
- Breast Cancer : The compound's derivatives were also evaluated for their effects on MCF-7 breast cancer cells, where significant anti-tumor effects were observed. Modifications to the sulfonamide structure often resulted in varying degrees of bioactivity, highlighting the importance of chemical structure in therapeutic efficacy .
Additional Biological Activities
Apart from anticancer properties, preliminary studies suggest that 2-(difluoromethoxy)pyridine-3-sulfonyl chloride may possess antimicrobial and antioxidant activities. Compounds derived from similar structures have shown effectiveness against various bacterial strains and demonstrated the ability to scavenge free radicals, which is crucial for mitigating oxidative stress .
Q & A
Basic: What are the standard synthetic routes for 2-(difluoromethoxy)pyridine-3-sulfonyl chloride?
A common method involves chlorosulfonation of a pyridine precursor. For example, reacting 2-(difluoromethoxy)pyridine with chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl chloride group. Post-reaction, the product is isolated via crystallization or distillation . Another approach uses condensation reactions with inorganic bases (e.g., NaOH) to optimize yield and purity, as seen in analogous pyridine-sulfonyl chloride syntheses .
Basic: What handling precautions are critical for this compound in laboratory settings?
Store in dry, sealed containers under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid exposure to moisture, heat (>25°C), and ignition sources. Use fume hoods and personal protective equipment (gloves, goggles) due to its skin corrosion (Category 1B) and irritant properties. Stability is pH-sensitive; degradation occurs in aqueous environments .
Advanced: How does the difluoromethoxy group influence nucleophilic substitution reactivity compared to trifluoromethyl analogs?
The difluoromethoxy group (-OCF₂H) enhances electron-withdrawing effects but is less sterically hindered than trifluoromethyl (-CF₃), increasing reactivity in SₙAr (nucleophilic aromatic substitution) . For example, sulfonyl chloride derivatives react efficiently with amines or alcohols to form sulfonamides/sulfonate esters. Comparative studies with 3-(trifluoromethyl)pyridine-2-sulfonyl chloride show faster kinetics but similar regioselectivity .
Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Perform accelerated stability studies using HPLC or LC-MS:
- pH stability : Dissolve in buffers (pH 2–12), monitor degradation products (e.g., sulfonic acids) over 24–72 hours.
- Thermal stability : Heat samples to 40–60°C and track decomposition via TGA or NMR.
Evidence from similar compounds shows hydrolytic instability above pH 7, with rapid degradation in basic conditions .
Advanced: What analytical techniques optimize detection of trace impurities in synthesis?
Use derivatization with pyridine-3-sulfonyl chloride analogs to enhance sensitivity in LC-MS. For example, coupling with amines or alcohols forms UV-active derivatives. Multivariate optimization (Box-Behnken design) can refine reaction parameters (time, temperature, reagent ratio) to minimize byproducts like sulfones or overoxidized species .
Advanced: How to profile impurities formed during sulfonylation reactions?
Characterize using HPLC-DAD-ESI-MS/MS :
- Sulfone impurities (e.g., 5-(difluoromethoxy)-2-[[pyridinyl]sulfonyl]-1H-benzimidazole) arise from overoxidation.
- Hydrolysis products (sulfonic acids) dominate in aqueous conditions.
Reference chromatographic retention times and fragmentation patterns against synthesized standards .
Advanced: What experimental designs improve reaction yield and selectivity?
Apply response surface methodology (RSM) , such as Box-Behnken designs, to optimize:
- Molar ratios (precursor:chlorosulfonic acid).
- Reaction time/temperature .
For example, a 3-factor design reduced byproduct formation by 30% in analogous sulfonyl chloride syntheses .
Advanced: What pharmacological targets are associated with derivatives of this compound?
Derivatives act as enzyme inhibitors (e.g., kinase or protease targets) due to sulfonamide/sulfonate bioisosterism. In vitro assays show anti-proliferative activity against cancer cell lines (IC₅₀ < 10 µM). Structural analogs are used in prodrug design for enhanced bioavailability .
Advanced: How does reactivity compare with 6-(difluoromethoxy)pyridine-2-sulfonyl chloride?
The 3-sulfonyl chloride isomer exhibits higher electrophilicity at the pyridine ring’s C-2 position due to electron-withdrawing effects from both the sulfonyl chloride and difluoromethoxy groups. In contrast, the 2-sulfonyl chloride isomer favors C-4 substitution, as steric hindrance directs reactivity .
Advanced: What mechanistic insights explain side reactions during amide coupling?
Competing acyl chloride formation can occur if the sulfonyl chloride reacts with residual alcohols or amines. Monitor reaction progress via FT-IR (disappearance of S=O stretches at 1360–1180 cm⁻¹). Quenching with ice-water minimizes hydrolysis, preserving sulfonamide yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
